molecular formula C13H16N2O3S2 B6750945 N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide

N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide

Cat. No.: B6750945
M. Wt: 312.4 g/mol
InChI Key: MALVENMYMPUHSR-SECBINFHSA-N
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Description

N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide is a complex organic compound with a unique structure that includes a thiazole ring, a sulfonamide group, and a hydroxypropyl side chain

Properties

IUPAC Name

N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-9(16)8-14-20(17,18)13-12(19-10(2)15-13)11-6-4-3-5-7-11/h3-7,9,14,16H,8H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALVENMYMPUHSR-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2)S(=O)(=O)NCC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(S1)C2=CC=CC=C2)S(=O)(=O)NC[C@@H](C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the sulfonamide group and the hydroxypropyl side chain. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pH control, as well as continuous stirring, helps in achieving consistent product quality. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiazole ring can interact with various biological pathways. The hydroxypropyl side chain may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide
  • N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-sulfonic acid

Uniqueness

N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

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